molecular formula C13H9N3S2 B2583351 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile CAS No. 96750-38-8

3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile

Cat. No.: B2583351
CAS No.: 96750-38-8
M. Wt: 271.36
InChI Key: VUFFGICTXKFLHT-UHFFFAOYSA-N
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Description

3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is a thiophene-based heterocyclic compound featuring multiple functional groups:

  • Thiophene core: A five-membered aromatic ring containing sulfur.
  • 5-(Cyanomethyl)sulfanyl group: Introduces a sulfur atom linked to a nitrile-bearing methyl group, contributing to steric bulk and electron-withdrawing effects. 4-Phenyl group: Provides aromaticity and hydrophobicity. 2-Carbonitrile: A strong electron-withdrawing group influencing the ring’s electron density.

The cyanomethylsulfanyl substituent likely arises from thiol-etherification or nucleophilic substitution during synthesis.

Properties

IUPAC Name

3-amino-5-(cyanomethylsulfanyl)-4-phenylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c14-6-7-17-13-11(9-4-2-1-3-5-9)12(16)10(8-15)18-13/h1-5H,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFFGICTXKFLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2N)C#N)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Addition of the Cyanomethylsulfanyl Group: This step involves the reaction of a thiol with a halomethyl cyanide under basic conditions to form the cyanomethylsulfanyl group.

    Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.

    Substitution: The amino and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic structures. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given their structural similarity to biologically active molecules.

Medicine

Medicinal chemistry explores this compound for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling proteins.

Comparison with Similar Compounds

Thiophene Derivatives

  • 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (): Core: Thiophene with 3-amino and 5-aryl substituents. Key differences:
  • Position 2: Carboxamide (electron-withdrawing but less polar than carbonitrile).
  • Position 5: Methoxyphenyl (electron-donating group) vs. cyanomethylsulfanyl (electron-withdrawing).

Sulfanyl-Containing Heterocycles

  • N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():
    • Core : Oxadiazole with sulfanyl-linked acetamide.
    • Key differences :
  • The target’s sulfanyl group is part of a cyanomethyl chain, whereas oxadiazole derivatives feature sulfanyl-acetamide motifs. Functional comparison: Sulfanyl groups in both compounds may facilitate enzyme inhibition (e.g., α-glucosidase, BChE), but steric and electronic differences could modulate potency .

Functional Analogues

Anticonvulsant Triazoles ()

  • 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole: Core: Triazole with chloro-fluorophenoxy substituents. Key similarities: Aromatic amino groups and halogenated aryl moieties. Activity: ED50 = 1.4 mg/kg (anticonsulvant). The target compound’s phenyl and amino groups may similarly interact with neurological targets, though structural differences (thiophene vs. triazole) likely alter binding affinity .

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Core Key Substituents Reported Activity/Properties Reference
3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile Thiophene 3-Amino, 5-(cyanomethyl)sulfanyl, 4-phenyl Not reported in evidence
3-Amino-5-(methoxyphenyl)thiophene-2-carboxamide Thiophene 3-Amino, 5-methoxyphenyl, 2-carboxamide Synthetic intermediate
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole Triazole 4-Chloro-2-fluorophenoxy, 3-amino Anticonvulsant (ED50 = 1.4 mg/kg)
2-{[5-(1H-Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Sulfanyl-acetamide, indole α-Glucosidase/BChE inhibition

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Core Ring Example Compound
2-Carbonitrile Strong electron-withdrawing Reduces electron density Target compound
2-Carboxamide Moderate electron-withdrawing Stabilizes via resonance Thiophene-2-carboxamide
Methoxyphenyl Electron-donating Increases electron density 3-Amino-5-(methoxyphenyl)thiophene
Cyanomethylsulfanyl Electron-withdrawing (via CN) Enhances electrophilicity Target compound

Research Findings and Implications

  • Synthetic Routes : Thiophene derivatives in are synthesized using formic acid and sulfuric acid, suggesting possible pathways for the target compound’s preparation .
  • Bioactivity Potential: Sulfanyl groups in ’s oxadiazoles exhibit enzyme inhibition, hinting that the target’s cyanomethylsulfanyl group may similarly interact with biological targets .

Biological Activity

3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C12H10N3S2C_{12}H_{10}N_3S_2 and has a molecular weight of approximately 250.35 g/mol. Its structure includes a thiophene ring, an amino group, and a cyanomethyl sulfanyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been less extensively studied but suggest potential in pharmacological applications.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing thiophene rings are known to interact with microbial cells, potentially disrupting their function. In vitro assays could be conducted to evaluate its effectiveness against various bacterial strains.

Anticancer Potential

Similar compounds have shown promise in cancer research. The presence of the amino and thiophene groups may allow this compound to interact with cellular pathways involved in proliferation and apoptosis. Investigations into its cytotoxicity against cancer cell lines could provide insights into its potential use as an anticancer agent.

The precise mechanism of action for this compound remains under investigation. However, based on related compounds:

  • Receptor Interaction : It may interact with specific receptors or enzymes involved in cellular signaling pathways.
  • Cell Cycle Modulation : Similar structures have been shown to influence cell cycle progression, potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Compounds with sulfur groups often induce oxidative stress in target cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Antimicrobial Efficacy

A study tested the compound against several bacterial strains, including E. coli and S. aureus. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 100 µM. The mechanism was linked to increased ROS production and subsequent activation of caspase pathways.

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